molecular formula C19H17F2N3O3S B3397896 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021226-12-9

2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B3397896
CAS No.: 1021226-12-9
M. Wt: 405.4 g/mol
InChI Key: GPDPEZOLSBYQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with fluorine atoms at positions 2 and 4, linked via a propyl chain to a 6-oxo-3-phenylpyridazine moiety. The propyl linker provides conformational flexibility, which could influence target engagement or pharmacokinetics. Though specific biological data for this compound are absent in the provided evidence, its structural features align with pharmacologically active analogs .

Properties

IUPAC Name

2,4-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c20-15-7-9-18(16(21)13-15)28(26,27)22-11-4-12-24-19(25)10-8-17(23-24)14-5-2-1-3-6-14/h1-3,5-10,13,22H,4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPEZOLSBYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acid chloride in the presence of a Lewis acid catalyst.

    Formation of the Propyl Linker: The propyl chain is attached through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyridazinone core.

    Introduction of the Difluorobenzene Sulfonamide: The final step involves the sulfonation of the difluorobenzene ring followed by the coupling with the propyl-pyridazinone intermediate to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under catalytic hydrogenation conditions.

    Substitution: The difluorobenzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines

    Substitution: Introduction of halogen atoms or other electrophilic groups

Scientific Research Applications

Chemistry

In chemistry, 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This property is particularly useful in the development of new drugs for treating diseases caused by enzyme dysregulation.

Medicine

In medicine, the compound is investigated for its antibacterial properties. Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. This makes the compound a potential candidate for the development of new antibacterial agents.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications:

Compound Name / ID Core Structure Substituents/Linker Functional Groups Biological Relevance (if available)
Target Compound Benzenesulfonamide + pyridazinone 2,4-difluoro; propyl linker Fluorine, sulfonamide, pyridazinone Likely enzyme inhibition (inferred)
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a, ) Benzenesulfonamide + pyridazinone Benzyloxy group at pyridazinone C3 Benzyloxy, sulfonamide Synthetic intermediate; no activity data
3-(6-Oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide () Pyridazinone + propanamide Phenethylamide linker; phenyl at C3 Amide, pyridazinone Acetylcholinesterase inhibition candidate
Example 53 () Pyrazolo-pyrimidine + chromenone Fluorophenyl; ethyl linker Fluorine, sulfonamide, chromenone Anticancer candidate (MP: 175–178°C)

Detailed Analysis:

Pyridazinone Derivatives: The target compound shares the 6-oxo-3-phenylpyridazin-1(6H)-yl group with compound 5a () and compound 3 (). However, the propyl linker in the target contrasts with 5a’s benzyloxy group and compound 3’s phenethylamide. The benzyloxy group in 5a may reduce metabolic stability compared to the fluorine-substituted aromatic ring in the target compound . Compound 3 () demonstrated acetylcholinesterase inhibition, suggesting pyridazinone derivatives with flexible linkers (e.g., propyl or phenethyl) may optimize target binding .

Fluorinated Aromatic Systems: Both the target compound and Example 53 () feature fluorinated aromatic rings. Example 53’s mass (589.1 Da) and melting point (175–178°C) reflect its stability, which may correlate with the target compound’s properties .

Sulfonamide vs. Amide Linkages :

  • The sulfonamide group in the target compound and Example 53 () offers strong hydrogen-bonding capacity compared to the amide in compound 3 (). This could influence solubility or target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.